

Physical and chemical properties of tert-Butyl (2-bromopyridin-3-yl)carbamate

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Compound of Interest

Compound Name: *tert-Butyl (2-bromopyridin-3-yl)carbamate*

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An In-depth Technical Guide to tert-Butyl (2-bromopyridin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **tert-Butyl (2-bromopyridin-3-yl)carbamate**, a key building block in medicinal chemistry and organic synthesis. This document details its known characteristics, provides representative experimental protocols, and illustrates potential synthetic pathways.

Core Physical and Chemical Properties

tert-Butyl (2-bromopyridin-3-yl)carbamate is a solid, beige to off-white compound at room temperature.^{[1][2]} Its chemical structure features a pyridine ring substituted with a bromine atom and a tert-butoxycarbonyl (Boc) protected amine group. This combination of functional groups makes it a valuable intermediate for introducing a substituted aminopyridine moiety in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents.^{[3][4]}

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of **tert-Butyl (2-bromopyridin-3-yl)carbamate**.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₃ BrN ₂ O ₂	[1][2]
Molecular Weight	273.13 g/mol	[1][2]
Appearance	Beige to off-white solid	[1][2]
Melting Point	81 to 82 °C	[1][2]
Boiling Point (Predicted)	298.9 ± 25.0 °C at 760 Torr	[1][2]
Density (Predicted)	1.453 ± 0.06 g/cm ³	[1][2]
Solubility	No specific data available. Generally soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. [5]	

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **tert-Butyl (2-bromopyridin-3-yl)carbamate** is not readily available in published literature, a representative procedure can be derived from general methods for the Boc protection of aminopyridines. The most common method involves the reaction of 2-bromo-3-aminopyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Representative Experimental Protocol: Synthesis

Objective: To synthesize **tert-Butyl (2-bromopyridin-3-yl)carbamate** from 2-bromo-3-aminopyridine.

Materials:

- 2-bromo-3-aminopyridine
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

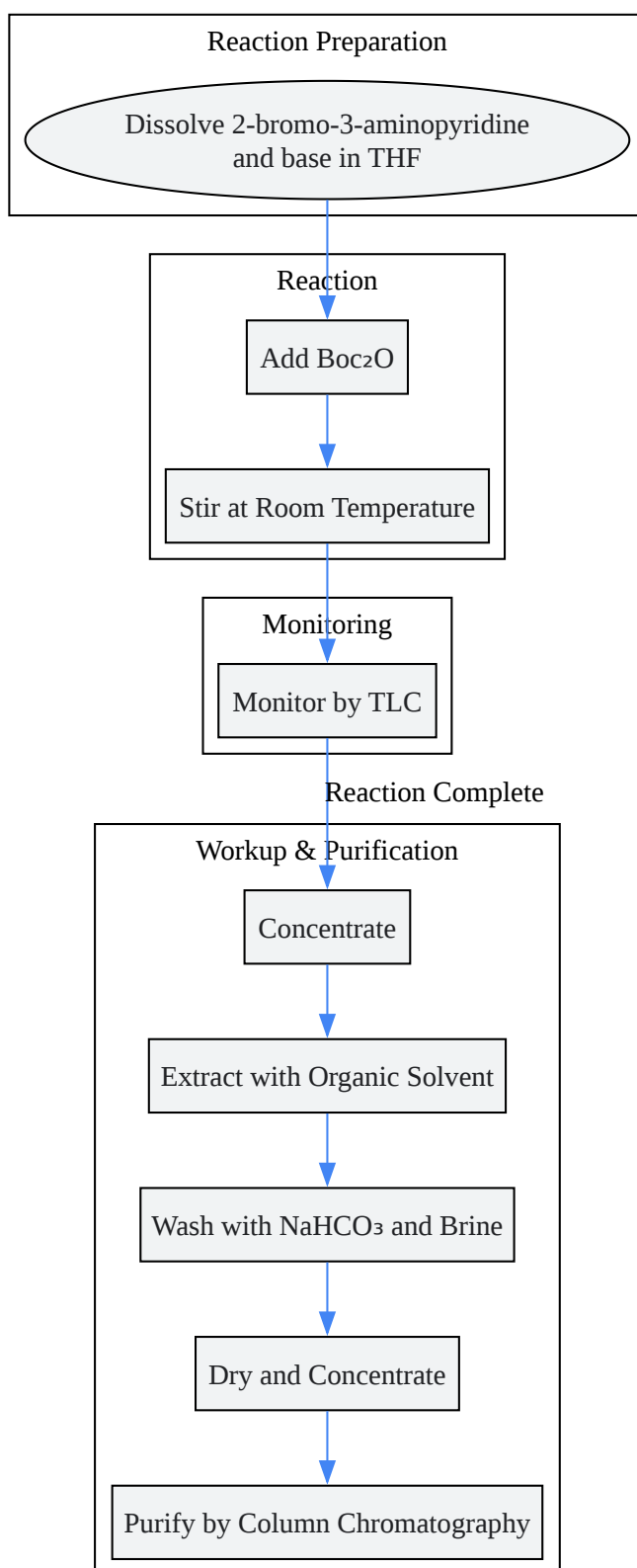
- Tetrahydrofuran (THF) and Water (H₂O) as solvents
- Dichloromethane (for extraction)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine

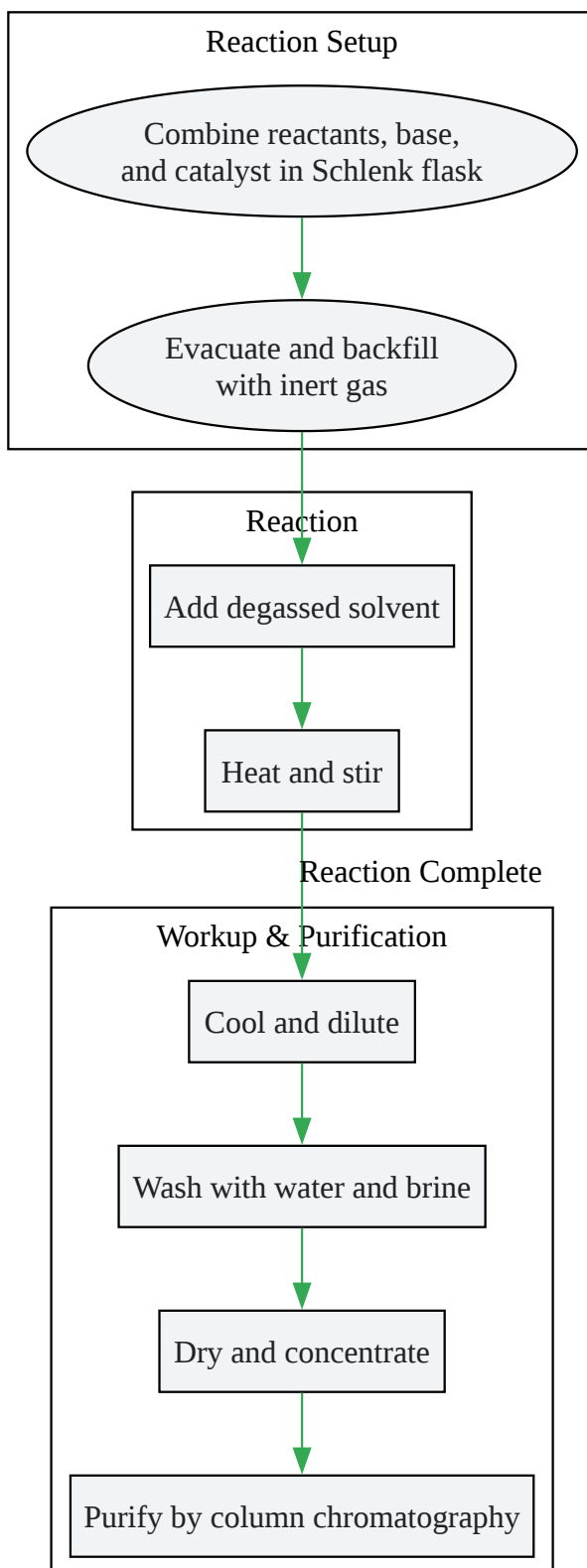
Procedure:

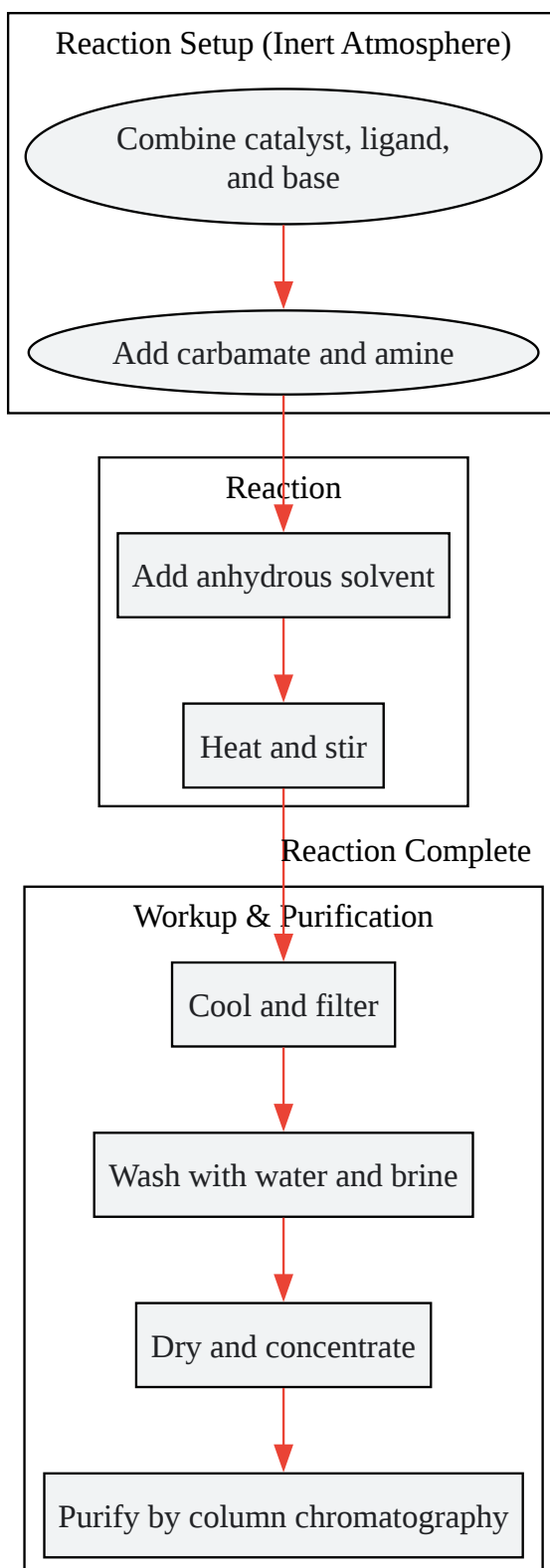
- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-3-aminopyridine (1.0 equivalent) and a suitable base such as triethylamine (1.5 equivalents) in a solvent such as anhydrous tetrahydrofuran (THF).[\[6\]](#)[\[7\]](#)
- Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (1.1 to 1.5 equivalents) portion-wise at room temperature.[\[6\]](#)[\[7\]](#)
- Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically a few hours to overnight).
- Workup:
 - Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
 - Redissolve the residue in an organic solvent like ethyl acetate or dichloromethane.
 - Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ and then with brine.
 - Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.
- Purification: The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield pure **tert-Butyl (2-**

bromopyridin-3-yl)carbamate.

Logical Workflow for Synthesis







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